2-Bromo-N-(2-bromophenyl)acetamide
Overview
Description
Scientific Research Applications
2-Bromo-N-(2-bromophenyl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, although specific details on its medicinal uses are limited.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Safety and Hazards
Preparation Methods
The synthesis of 2-Bromo-N-(2-bromophenyl)acetamide typically involves the reaction of aniline with bromoacetyl bromide in the presence of a base such as sodium carbonate . The reaction is carried out in a clean iodine flask, and the product is purified by filtration and drying . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-Bromo-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Mechanism of Action
The exact mechanism of action of 2-Bromo-N-(2-bromophenyl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially affecting protein functions and cellular processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
2-Bromo-N-(2-bromophenyl)acetamide can be compared with other similar compounds such as:
2-Bromo-N-phenylacetamide: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring.
N-(2-Bromophenyl)acetamide: This compound is similar but does not have the bromine atom on the acetamide group.
Ethyl 2-(2-bromophenyl)acetamide: This compound has an ethyl group instead of a bromine atom on the acetamide group.
Properties
IUPAC Name |
2-bromo-N-(2-bromophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEAJCARLBYXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521584 | |
Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88369-50-0 | |
Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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